molecular formula C11H19ClN2O2S B2621377 ethyl6-(2-amino-1,3-thiazol-4-yl)hexanoatehydrochloride CAS No. 2580223-11-4

ethyl6-(2-amino-1,3-thiazol-4-yl)hexanoatehydrochloride

Cat. No.: B2621377
CAS No.: 2580223-11-4
M. Wt: 278.8
InChI Key: ORXKRTUACBGRRO-UHFFFAOYSA-N
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Description

Ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate hydrochloride is a chemical compound with the molecular formula C11H18N2O2S·HCl It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate hydrochloride typically involves the reaction of ethyl 6-bromohexanoate with 2-aminothiazole. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidine derivatives.

    Substitution: The amino group on the thiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate hydrochloride involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler compound with similar biological activities.

    Thiazole: The parent compound of the thiazole family.

    Ethyl 6-bromohexanoate: A precursor in the synthesis of ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate hydrochloride.

Uniqueness

Ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate hydrochloride is unique due to its specific structure, which combines the properties of both the thiazole ring and the hexanoate ester

Properties

IUPAC Name

ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S.ClH/c1-2-15-10(14)7-5-3-4-6-9-8-16-11(12)13-9;/h8H,2-7H2,1H3,(H2,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXKRTUACBGRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC1=CSC(=N1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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